Product packaging for (R)-1-(pyrimidin-5-yl)ethanol(Cat. No.:CAS No. 31415-77-7)

(R)-1-(pyrimidin-5-yl)ethanol

Cat. No.: B2928199
CAS No.: 31415-77-7
M. Wt: 124.143
InChI Key: LHBKMPNNYVQNRE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(Pyrimidin-5-yl)ethanol ( 31415-77-7) is a chiral ethanol derivative with the molecular formula C6H8N2O and a molecular weight of 124.14 g/mol . This compound features a pyrimidine heterocycle, a privileged scaffold in medicinal chemistry due to its widespread presence in biologically active molecules and pharmaceuticals . The specific (R)-enantiomer is of particular value in asymmetric synthesis and drug discovery, where chirality often plays a critical role in biological recognition and activity. Pyrimidine derivatives are key structural components in a vast array of therapeutic agents, and the 5-pyrimidinyl substitution pattern of this compound offers a distinct regiochemistry for further derivatization compared to the more common 2-pyrimidinyl isomers . As a versatile chiral building block, it is primarily used in the research and development of potential pharmaceutical candidates, including enzyme inhibitors and receptor ligands. The compound requires cold-chain transportation to preserve its integrity . This compound is intended for Research Use Only and is not classified as a medicinal product or cosmetic ingredient. It is strictly for use in laboratory settings by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B2928199 (R)-1-(pyrimidin-5-yl)ethanol CAS No. 31415-77-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-pyrimidin-5-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-2-7-4-8-3-6/h2-5,9H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBKMPNNYVQNRE-RXMQYKEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=CN=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Stereoselective Synthesis of R 1 Pyrimidin 5 Yl Ethanol

Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral auxiliary-mediated synthesis is a classical yet highly effective strategy for controlling stereochemistry. wikipedia.orgnih.gov This method involves the temporary attachment of a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the subsequent chemical transformations to occur from a specific face of the molecule, leading to the formation of one diastereomer in excess. Following the reaction, the chiral auxiliary is cleaved and can often be recovered for reuse. york.ac.uk

In the context of synthesizing (R)-1-(pyrimidin-5-yl)ethanol, a common approach involves the use of a chiral amine, such as (R)-1-phenylethanamine, as the auxiliary. For example, in the synthesis of related enantiopure heteroarylpyrimidine analogs, (R)-1-phenylethanamine is first acylated and then undergoes a Biginelli-type reaction with an appropriate benzaldehyde (B42025) and a pyrimidine (B1678525) precursor. nih.gov This sequence leads to the formation of two diastereomers that can be separated by conventional chromatographic techniques. The desired diastereomer is then subjected to a series of transformations to remove the chiral auxiliary and yield the final enantiopure product. nih.gov

The choice of the chiral auxiliary is critical and can significantly influence the diastereoselectivity of the key reaction. researchgate.net Popular auxiliaries include Evans oxazolidinones, Oppolzer's camphorsultams, and pseudoephedrine amides, each offering distinct advantages for different types of transformations. wikipedia.org

Table 2: Example of Chiral Auxiliary-Mediated Synthesis of a Heteroarylpyrimidine Analog

Chiral AuxiliaryKey ReactionDiastereomeric RatioOutcomeReference
(R)-1-phenylethanamineBiginelli Reaction-Successful separation of diastereomers nih.gov

Note: This table illustrates the principle with a closely related synthesis due to the proprietary nature of specific industrial processes for the target compound.

Chemoenzymatic Synthesis Combinations

Chemoenzymatic synthesis combines the high selectivity and mild reaction conditions of biocatalysis with the versatility of traditional organic chemistry. researchgate.netnih.gov This approach is particularly useful for the production of chiral compounds like this compound. A common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of the alcohol.

In a typical kinetic resolution, a racemic mixture of 1-(pyrimidin-5-yl)ethanol would be subjected to an enzymatic reaction, most commonly an acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). researchgate.netresearchgate.net Lipases are highly enantioselective and will preferentially acylate one enantiomer of the alcohol at a much faster rate than the other. For instance, the lipase might selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The reaction is stopped at approximately 50% conversion, at which point the acylated (S)-ester and the unreacted (R)-alcohol can be easily separated. nih.gov

This method allows for the production of both enantiomers in high optical purity. The efficiency of the resolution is quantified by the enantiomeric ratio (E-value), with higher values indicating greater selectivity. Various lipases and acyl donors can be screened to optimize the resolution process. researchgate.netntnu.noalmacgroup.com Following the enzymatic resolution, further chemical modifications can be performed on the enantiopure alcohol. researchgate.net

Table 3: Representative Data for Lipase-Catalyzed Kinetic Resolution of Racemic Alcohols

EnzymeRacemic AlcoholAcyl DonorUnreacted Alcohol ConfigurationEnantiomeric Excess (e.e., %)E-valueReference
Novozym 435 (CALB)rac-1-PhenylethanolVinyl acetate (B1210297)(R)>99>200 researchgate.net
Pseudomonas cepacia lipaserac-Ethyl 3-phenylbutanoate (hydrolysis)-(R)-ester98>200 almacgroup.com
Novozym 40086rac-1-(4-methoxyphenyl)ethanolVinyl acetate(S)99.87- nih.gov

Note: Data presented is for analogous substrates to demonstrate the potential of the methodology for rac-1-(pyrimidin-5-yl)ethanol.

Stereochemical Characterization and Enantiopurity Assessment of R 1 Pyrimidin 5 Yl Ethanol

Advanced Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for separating and quantifying enantiomers, providing a direct measure of enantiomeric excess (ee). mdpi.comshimadzu.com The principle lies in the creation of a transient diastereomeric interaction between the analyte enantiomers and a chiral selector, most commonly incorporated into the stationary phase.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the enantioseparation of chiral compounds. mdpi.com The development of a robust HPLC method for (R)-1-(pyrimidin-5-yl)ethanol involves screening various chiral stationary phases (CSPs) and mobile phase compositions to achieve baseline separation of the enantiomers. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating chiral alcohols. sigmaaldrich.commdpi.com

Method development typically begins by testing a set of standard mobile phases, often consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). nih.gov The ratio of these solvents is adjusted to optimize the retention time and resolution between the enantiomeric peaks. nih.gov For basic compounds like pyrimidine (B1678525) derivatives, the addition of a small amount of an amine modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution. nih.govrsc.org Validation of the method ensures its accuracy, precision, and linearity for quantifying the enantiomeric excess.

Table 1: Illustrative HPLC Method for the Enantioseparation of 1-(pyrimidin-5-yl)ethanol

ParameterValue
Column Chiralpak® AD-H (amylose derivative)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Retention Time (S)-enantiomer 15.4 min
Retention Time (R)-enantiomer 10.7 min
Resolution (Rs) > 2.0
Note: This data is representative and based on methods developed for similar 5-pyrimidyl alkanols. clockss.org The elution order may vary.

Chiral Gas Chromatography (GC) Applications

Chiral Gas Chromatography (GC) is another essential technique for enantiomeric excess determination, particularly for volatile compounds. nih.gov For alcohols like 1-(pyrimidin-5-yl)ethanol, derivatization is often necessary to increase volatility and improve chromatographic performance. nih.gov Acylation, for instance, converting the alcohol to its acetate (B1210297) or trifluoroacetate (B77799) ester, is a common strategy. nih.gov

The separation is achieved using a capillary column coated with a chiral stationary phase, frequently a cyclodextrin (B1172386) derivative. nih.govresearchgate.net The GC oven temperature is programmed to ramp up, allowing for the optimal separation of the diastereomeric derivatives. The choice of derivatizing agent and GC conditions must be carefully selected to prevent racemization of the chiral center during the analysis. nih.gov

Table 2: Hypothetical GC Method for Enantiomeric Analysis of 1-(pyrimidin-5-yl)ethanol

ParameterValue
Derivatizing Agent Acetic Anhydride with Iodine catalyst
Column CP-Chirasil-DEX CB (β-cyclodextrin derivative)
Dimensions 25 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium
Oven Program 100 °C (hold 1 min), ramp to 180 °C at 5 °C/min
Detector Flame Ionization Detector (FID)
Retention Time (S)-acetate 12.5 min
Retention Time (R)-acetate 12.9 min
Note: This data is illustrative, based on general procedures for chiral alcohol analysis by GC. nih.govresearchgate.net

Spectroscopic Methodologies for Stereochemical Elucidation

Spectroscopic methods provide crucial information about the absolute configuration of a chiral center, complementing the quantitative data from chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents and Shift Reagents

While standard NMR spectroscopy cannot distinguish between enantiomers, the use of chiral auxiliaries can overcome this limitation. nih.gov There are two primary approaches:

Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a mixture of diastereomers. clockss.org These diastereomers have distinct NMR spectra, allowing for the differentiation and quantification of the original enantiomers. nih.gov

Chiral Solvating Agents (CSAs) or Shift Reagents: These agents, often lanthanide-based complexes or boronic acid assemblies, form transient, non-covalent diastereomeric complexes with the analyte in the NMR tube. nih.govlibretexts.org This interaction induces chemical shift differences (Δδ) between the signals of the two enantiomers, particularly for protons near the chiral center. nih.govwikipedia.org

For this compound, analysis of the ¹H NMR spectrum after interaction with a chiral agent would focus on the methine proton (CH-OH) and the methyl protons (CH₃), which would exhibit separate signals for the R and S enantiomers.

Table 3: Representative ¹H NMR Data for Diastereomers of 1-(pyrimidin-5-yl)ethyl MPTA Ester

ProtonChemical Shift δ (ppm) for (R,R)-diastereomerChemical Shift δ (ppm) for (S,R)-diastereomerΔδ (δR - δS)
CH₃ 1.651.62+0.03
CH-O 5.986.05-0.07
Py-H2 9.159.16-0.01
Py-H4,6 8.808.82-0.02
Note: This table is a hypothetical representation based on the principles of using Mosher's acid (MTPA) as a chiral derivatizing agent. The sign of Δδ is crucial for assigning the absolute configuration based on established models.

Chiroptical Spectroscopy: Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are fundamental for assigning absolute configuration. wikipedia.org

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule. wikipedia.org This differential absorption, known as the Cotton effect, produces a characteristic spectrum with positive or negative peaks. nih.gov The CD spectrum of this compound would be a mirror image of the spectrum for its (S)-enantiomer. nih.gov By comparing the experimental spectrum to those of known standards or to spectra predicted by computational methods, the absolute configuration can be unequivocally determined. rsc.org The magnitude of the CD signal is directly proportional to the enantiomeric excess. nih.gov

Table 4: Illustrative Circular Dichroism Data for this compound

Wavelength (λ) [nm]Molar Ellipticity [θ] (deg·cm²·dmol⁻¹)
2800
265+1500
2500
235-800
2200
Note: This data is hypothetical and illustrates a possible CD spectrum with positive and negative Cotton effects. The specific values and signs would need to be determined experimentally.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. google.com An ORD curve provides information similar to a CD spectrum and the two phenomena are mathematically related (through the Kronig-Kramers transforms). A key parameter derived from this technique is the specific rotation, typically measured at the sodium D-line (589 nm), which is a characteristic physical constant for a chiral compound.

Table 5: Representative Optical Rotatory Dispersion Data

Wavelength (λ) [nm]Specific Rotation [α] (degrees)
650-25.0
589 (D-line)-31.7
500-45.2
400-70.5
350-110.8
Note: This data is illustrative. A specific rotation of [α]D = -31.7° (c 2.36, CHCl₃) has been reported for this compound with 81% ee. clockss.org

Computational and Theoretical Studies on R 1 Pyrimidin 5 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic structure and energetic properties of (R)-1-(pyrimidin-5-yl)ethanol. nih.govyyu.edu.trnih.gov These calculations provide a foundational understanding of the molecule's stability, reactivity, and charge distribution.

By solving approximations of the Schrödinger equation, DFT methods can determine the optimized molecular geometry, corresponding to the lowest energy arrangement of atoms. From this optimized structure, a wealth of electronic properties can be derived. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. yyu.edu.trchemijournal.com

A Molecular Electrostatic Potential (MEP) map can also be generated, which visualizes the charge distribution across the molecule. nih.gov For this compound, the MEP would likely show regions of negative potential around the nitrogen atoms of the pyrimidine (B1678525) ring and the oxygen atom of the hydroxyl group, indicating these are sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction.

Furthermore, quantum chemical calculations can predict thermodynamic properties such as the heat of formation and Gibbs free energy, which are crucial for understanding the compound's stability and its role in reaction equilibria. jchemrev.com

Table 1: Calculated Electronic Properties of this compound

PropertyRepresentative Calculated ValueSignificance
Total Energy Varies with method/basis setProvides a baseline for comparing the stability of different isomers or conformers.
HOMO Energy ~ -6.5 eVIndicates the energy of the highest energy electrons available for reaction (electron-donating capacity).
LUMO Energy ~ 1.2 eVIndicates the energy of the lowest energy empty orbital available to accept electrons (electron-accepting capacity).
HOMO-LUMO Gap ~ 7.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. yyu.edu.tr
Dipole Moment ~ 2.5 DQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.

Note: The values in this table are illustrative and would be dependent on the specific computational method (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) employed in the calculation. semanticscholar.orgijcce.ac.ir

Conformational Analysis and Molecular Dynamics Simulations

The presence of rotatable single bonds in this compound—specifically the C-C bond between the chiral center and the pyrimidine ring, and the C-O bond of the alcohol—allows for multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformations and the energy barriers to rotation between them. nih.gov

Computational methods can systematically rotate these bonds and calculate the corresponding energy, generating a potential energy surface. ethz.ch This analysis reveals the lowest energy conformers, which are the most likely to be populated at a given temperature. For this compound, key factors influencing conformational preference include steric hindrance between the methyl group, the hydroxyl group, and the pyrimidine ring, as well as potential intramolecular hydrogen bonding between the hydroxyl hydrogen and a nitrogen atom of the pyrimidine ring.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. scitepress.org By simulating the motion of the atoms according to the principles of classical mechanics on a potential energy surface often derived from quantum mechanics, MD can explore the conformational landscape and reveal how the molecule fluctuates and transitions between different states in solution. ethz.ch These simulations can also provide insights into the molecule's interactions with solvent molecules, such as ethanol (B145695) or water, which can influence its conformational equilibrium. scitepress.org

Table 2: Representative Conformational Data for this compound

ConformerDihedral Angle (N-C-C-O)Relative Energy (kcal/mol)Key Feature
1 ~ 60°0.00Staggered conformation, potential for intramolecular H-bond.
2 ~ 180°1.2Anti-periplanar conformation, minimizes steric interactions.
3 ~ -60°0.8Gauche conformation, moderate steric interaction.

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve a more detailed scan of the potential energy surface.

Mechanistic Insights into Stereoselective Reactions via Transition State Modeling

The chirality of this compound makes it a valuable building block or catalyst in stereoselective synthesis. mdpi.comencyclopedia.pub Computational modeling of reaction mechanisms, particularly the identification and characterization of transition states, is crucial for understanding the origins of stereoselectivity. rsc.orgrsc.org

When this compound participates in a reaction, for instance, as a nucleophile or as a directing group, it can lead to the preferential formation of one diastereomer or enantiomer over another. This selectivity is determined by the relative energies of the diastereomeric transition states leading to the different products. The transition state with the lower activation energy will correspond to the major product formed.

Computational chemists can model the proposed transition state structures for different reaction pathways. acs.org For example, in a reaction where a reagent approaches the chiral center, different models like the Felkin-Anh or Cram-chelation models can be computationally evaluated. By calculating the energies of these transition states, researchers can predict the stereochemical outcome of the reaction. These calculations can account for subtle steric and electronic interactions that govern which face of a reacting partner is preferentially attacked. rsc.org This predictive power is invaluable for designing new synthetic routes and optimizing reaction conditions for higher stereoselectivity.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be used to validate experimental data and aid in structure elucidation. nih.govresearchgate.net For this compound, methods like DFT can be used to calculate its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra. nih.govresearchgate.net

The prediction of ¹H and ¹³C NMR chemical shifts is a common application. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, it is possible to predict the chemical shifts, which are highly sensitive to the electronic environment of the atoms. nih.gov Comparing these predicted spectra with experimental ones can help confirm the proposed structure and assign specific resonances.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. This allows for the assignment of specific vibrational modes, such as the O-H stretch of the alcohol, the C-H stretches of the pyrimidine ring, and the various ring vibrations. bohrium.com

Time-dependent DFT (TD-DFT) can be employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. jchemrev.commdpi.com This can provide insight into the electronic transitions occurring within the molecule, particularly those involving the pyrimidine chromophore.

Table 3: Predicted vs. Experimental Spectroscopic Data for this compound (Illustrative)

Spectroscopic DataPredicted Value (Illustrative)Experimental Value (Typical Range)
¹³C NMR (chiral C) 65.2 ppm60-70 ppm
¹H NMR (-OH) 3.5 ppm (variable)2-5 ppm (variable)
IR (O-H stretch) 3450 cm⁻¹3200-3600 cm⁻¹ (broad)
UV-Vis (λmax) 265 nm~260 nm

Note: The accuracy of predicted spectroscopic data depends heavily on the computational level of theory and may require scaling factors for better agreement with experimental results.

Crystallographic Analysis and Solid State Characteristics of R 1 Pyrimidin 5 Yl Ethanol

Synthetic Applications of R 1 Pyrimidin 5 Yl Ethanol As a Chiral Intermediate

Development of Stereoselective Synthetic Pathways to Complex Molecules

The development of synthetic routes that afford enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the synthesis of pharmaceuticals and other bioactive molecules. Chiral intermediates like (R)-1-(pyrimidin-5-yl)ethanol play a crucial role in this endeavor by providing a pre-defined stereocenter that can be elaborated into more complex structures with high stereocontrol.

Integration into Total Synthesis of Natural Products and Bioactive Compounds

While direct examples of the total synthesis of natural products utilizing this compound as a starting material are not extensively documented in readily available literature, its structural motif is present in a number of complex bioactive molecules. The pyrimidine (B1678525) core is a common feature in many natural products and synthetic drugs, suggesting the potential for this chiral alcohol to serve as a key building block. researchgate.netrsc.orgresearchgate.net For instance, the synthesis of various kinase inhibitors and other therapeutic agents often involves the construction of chiral side chains attached to heterocyclic cores. nih.govrsc.orgacs.org The enantiopure nature of this compound would allow for the direct introduction of a specific stereoisomer, bypassing the need for chiral resolution or asymmetric synthesis at a later stage.

The general strategy for its integration would involve using the hydroxyl group as a handle for further chemical transformations. This could include etherification, esterification, or conversion to a leaving group for nucleophilic substitution, allowing for the attachment of more complex fragments while retaining the stereochemical integrity of the chiral center.

Utility in the Asymmetric Synthesis of Chiral Amines, Acids, and Heterocycles

The pyrimidine moiety is a key structural component in a wide array of medicinally important compounds. nih.gov The presence of a chiral secondary alcohol in this compound makes it a valuable precursor for the asymmetric synthesis of various classes of compounds.

Chiral Amines: The hydroxyl group of this compound can be converted into an amino group through a variety of synthetic methods. For example, a Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid, followed by subsequent deprotection or reduction, would yield the corresponding chiral amine. Alternatively, activation of the alcohol as a sulfonate ester (e.g., tosylate or mesylate) followed by displacement with an amine or azide (B81097) would also provide access to chiral pyrimidinyl-containing amines. These chiral amines are valuable intermediates in their own right, serving as building blocks for more complex drug candidates.

Chiral Acids: Oxidation of the primary alcohol function in this compound would lead to the corresponding chiral carboxylic acid. Standard oxidation protocols, such as those employing Jones reagent, pyridinium (B92312) chlorochromate (PCC), or Swern oxidation, could be employed for this transformation. The resulting chiral pyrimidinyl-carboxylic acid could then be used in peptide synthesis or as a precursor for the synthesis of other chiral molecules.

Chiral Heterocycles: The functional groups of this compound can be utilized to construct other heterocyclic rings. For instance, the hydroxyl group could participate in intramolecular cyclization reactions to form fused ring systems. Derivatization of the alcohol to an appropriate functional group could facilitate cycloaddition reactions or other ring-forming transformations, leading to the synthesis of novel chiral heterocycles with potential biological activity. nih.gov

Role in Accessing Stereodefined Structural Motifs

A key advantage of using a chiral intermediate like this compound is the ability to introduce a specific stereocenter early in a synthetic sequence. This "chiral pool" approach allows for the transfer of chirality from a readily available starting material to a more complex target molecule. The stereochemistry at the carbon bearing the hydroxyl group can direct the stereochemical outcome of subsequent reactions on adjacent atoms, a concept known as substrate-controlled diastereoselection.

For example, the hydroxyl group can act as a directing group in reactions such as catalytic hydrogenation or epoxidation of a nearby double bond, leading to the formation of a new stereocenter with a predictable relative configuration. This control over stereochemistry is critical in the synthesis of molecules with multiple chiral centers, where the precise spatial arrangement of atoms is essential for biological activity.

Strategies for Derivatization and Functional Group Interconversion

The synthetic utility of this compound is greatly enhanced by the ability to selectively modify its functional groups. The hydroxyl group is the primary site for derivatization, while the pyrimidine ring itself can also undergo various transformations.

Derivatization of the Hydroxyl Group:

Reaction TypeReagentsProduct Functional Group
Esterification Acyl chlorides, Carboxylic acids (with coupling agents)Ester
Etherification Alkyl halides (Williamson ether synthesis), Alcohols (acid-catalyzed)Ether
Oxidation PCC, Swern, Dess-Martin periodinaneAldehyde/Ketone
Conversion to Leaving Group Tosyl chloride, Mesyl chlorideTosylate, Mesylate
Halogenation Thionyl chloride, Phosphorus tribromideAlkyl halide

These transformations allow for the conversion of the alcohol into a wide range of other functional groups, significantly expanding the synthetic possibilities. For example, conversion to a good leaving group like a tosylate allows for nucleophilic substitution reactions with a variety of nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles, to form new bonds with retention or inversion of configuration at the chiral center, depending on the reaction mechanism.

Functional Group Interconversion on the Pyrimidine Ring:

The pyrimidine ring is an electron-deficient heterocycle and can undergo nucleophilic aromatic substitution reactions, particularly if activated by electron-withdrawing groups or through the formation of an N-oxide. Halogenation of the pyrimidine ring, followed by cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings, can be used to introduce new carbon-carbon or carbon-heteroatom bonds. These reactions provide a powerful means of elaborating the pyrimidine core of this compound, allowing for the synthesis of a diverse library of chiral pyrimidine derivatives for applications in drug discovery and materials science.

Structure Reactivity Relationship Investigations and Analog Synthesis

Synthesis of Pyrimidine-Substituted Chiral Alcohol Analogs

The synthesis of analogs of (R)-1-(pyrimidin-5-yl)ethanol is essential for probing structure-activity relationships. Various synthetic strategies have been developed to access a diverse range of pyrimidine-substituted chiral alcohols. These methods often involve the construction or functionalization of the pyrimidine (B1678525) core, followed by the introduction or modification of the chiral alcohol side chain.

One common approach is the reduction of a corresponding ketone, such as 1-(pyrimidin-4-yl)ethanone, to form the alcohol 1-(pyrimidin-4-yl)ethanol. Asymmetric reduction methods can be employed to obtain specific enantiomers. Another powerful strategy is the multicomponent synthesis, where amidines and alcohols can be coupled to form fully substituted pyrimidines in a one-pot procedure. nano-ntp.com This allows for the introduction of various substituents onto the pyrimidine ring, thereby creating a library of analogs. For instance, nickel-catalyzed dehydrogenative coupling provides a route to pyrimidines from alcohols and amidines. mdpi.com

Furthermore, pyrazolo[1,5-a]pyrimidines, which are structural analogs, can be synthesized through the cyclocondensation of NH-5-aminopyrazoles with 1,3-bielectrophilic compounds like β-enaminones or chalcones. mdpi.comresearchgate.net These reactions, sometimes facilitated by microwave irradiation, allow for the efficient construction of the fused heterocyclic system. nih.gov Modifications can also be made to existing pyrimidine structures. For example, Suzuki coupling reactions can be used to introduce various aryl or heteroaryl groups onto the pyrimidine ring, as demonstrated in the synthesis of pyrazolo[1,5-a]pyrimidine-based compounds. google.com

The following table summarizes various synthetic methods used to generate pyrimidine-substituted alcohol analogs.

Method Starting Materials Product Type Key Features Reference
Reduction of Ketones 1-(Pyrimidin-4-yl)ethanonePyrimidine-substituted ethanol (B145695)Converts ketone to alcohol group.
Multicomponent Reaction Amidines, AlcoholsFully substituted pyrimidinesOne-pot procedure for diverse analogs. nano-ntp.com
Cyclocondensation 5-Aminopyrazoles, β-EnaminonesPyrazolo[1,5-a]pyrimidinesForms fused pyrimidine ring systems. mdpi.com
Suzuki Coupling Bromo-substituted pyrimidines, Boronic acidsAryl-substituted pyrimidinesIntroduces diverse groups onto the pyrimidine core. google.com
Microwave-Assisted Synthesis Pyrimidine derivatives, Acetyl chlorideAcetylated pyrimidinesReduced reaction time and improved yields.

Mechanistic Studies of Reactions Involving the Pyrimidine Moiety

The pyrimidine ring is an electron-deficient aromatic heterocycle due to the presence of two electronegative nitrogen atoms. This electronic nature fundamentally governs its reactivity. bhu.ac.in Electrophilic substitution on an unactivated pyrimidine ring is generally difficult because the ring nitrogen atoms are easily protonated in acidic conditions, further deactivating the ring. bhu.ac.in Conversely, the ring is activated towards nucleophilic attack or substitution, particularly at positions 2, 4, and 6, as the negative charge of the reaction intermediate can be delocalized over both nitrogen atoms. bhu.ac.in

Mechanistic studies have explored various reactions. For instance, the synthesis of pyrimidines can proceed through a cascade of inverse electron-demand hetero-Diels-Alder reactions. mdpi.com In the context of pyrazolo[1,5-a]pyrimidine (B1248293) synthesis, the mechanism often involves an initial nucleophilic addition of an amino group from a pyrazole (B372694) to an electrophilic center, followed by cyclization and dehydration to form the fused ring system. nih.gov The regioselectivity of these reactions can be controlled; for example, using a dimethylamino leaving group can direct the initial condensation via an addition-elimination mechanism. mdpi.com

The pyrimidine moiety also plays a critical role in catalysis. In the asymmetric autocatalytic addition of diisopropylzinc (B128070) to pyrimidine-5-carbaldehyde, the product, this compound, acts as a catalyst. The pyrimidine ring's nitrogen atoms are believed to coordinate with the zinc reagent, playing a crucial role in the catalytic cycle and the amplification of enantiomeric excess. acs.org The electronic properties of the pyrimidine ring can also influence the reactivity of attached functional groups, creating unique reaction profiles compared to simpler aromatic ketones.

Modulating Reactivity through Structural Modifications at the Chiral Center

Modifying the structure at the chiral center of 1-(pyrimidin-5-yl)ethanol analogs is a key strategy for fine-tuning their reactivity and catalytic activity. Changes to the substituents attached to the chiral carbon can induce significant steric and electronic effects.

One of the most studied applications where this modulation is critical is in asymmetric autocatalysis. Pyrimidyl alkanols, including this compound, are highly efficient asymmetric autocatalysts in the addition of diisopropylzinc to the corresponding aldehydes. acs.org The structure of the alkanol is paramount to its catalytic efficiency. Introducing various substituents at the 2-position of the pyrimidine ring has been shown to produce highly efficient autocatalysts. acs.org

Structural modifications directly at the chiral center, such as replacing the methyl group with larger alkyl or aryl groups, can alter the steric environment around the hydroxyl group. This can impact how the alcohol interacts with reagents, for example, by affecting the formation of catalytic species like heteroaggregates with dialkylzinc compounds. acs.org Increased steric hindrance may reduce reaction rates or alter the enantioselectivity of a catalyzed reaction. Conversely, in some contexts, restricting the conformation of the chiral alcohol group, for instance through macrocyclization, can lead to a more stable bioactive conformation and enhanced binding affinity to target molecules. nih.gov

The electronic properties of the pyrimidine ring itself can be modulated by adding electron-withdrawing or electron-donating groups, which in turn influences the reactivity at the chiral center. For example, an electron-withdrawing group on the pyrimidine ring can increase the acidity of the alcohol proton, potentially affecting its role in catalytic cycles.

The following table details how specific structural modifications can influence reactivity.

Modification Location Effect Impact on Reactivity Reference
Substitution at Pyrimidine C2-position Pyrimidine RingElectronic/StericCreates highly efficient asymmetric autocatalysts. acs.org
Macrocyclization Incorporating the Chiral CenterConformational RestrictionStabilizes bioactive conformation, enhancing binding affinity. nih.gov
Varying Substituents Pyrimidine RingElectronicElectron-withdrawing groups increase electrophilicity; electron-donating groups reduce it.
Altering Alkyl Group Chiral CenterSteric HindranceCan affect reaction rates and enantioselectivity in catalysis. acs.org

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